molecular formula C12H8F3NO2S B13670968 Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Cat. No.: B13670968
M. Wt: 287.26 g/mol
InChI Key: ISQLFGKUAHAEDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4,5-trifluoroaniline with ethyl 2-bromo-2-thiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its trifluorophenyl group, which can enhance its biological activity and stability compared to other thiazole derivatives .

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3

InChI Key

ISQLFGKUAHAEDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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